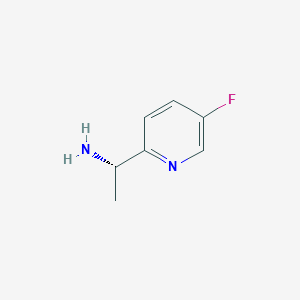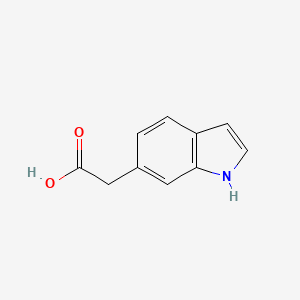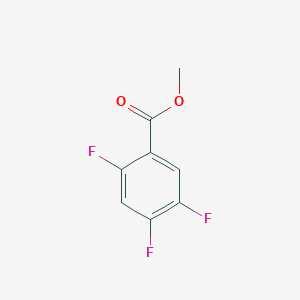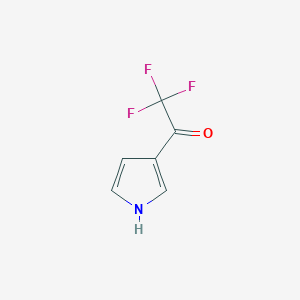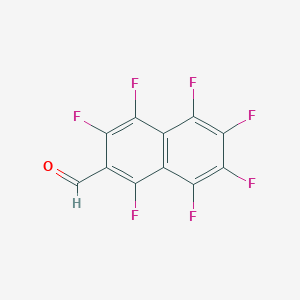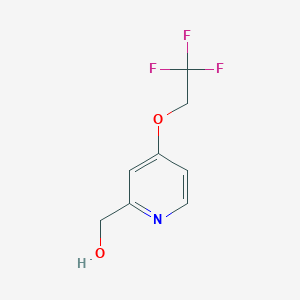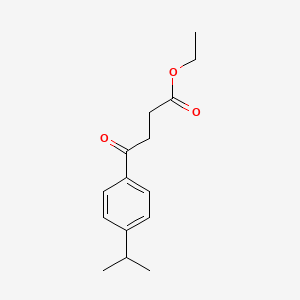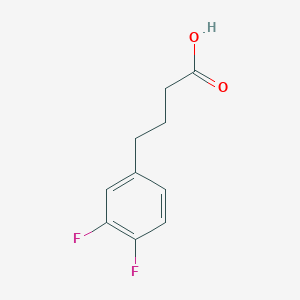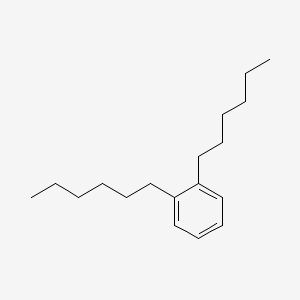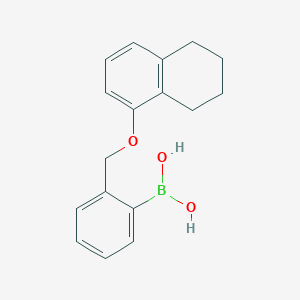
(2-(((5,6,7,8-Tetrahydronaphthalen-1-yl)oxy)methyl)phenyl)boronic acid
Vue d'ensemble
Description
“(2-(((5,6,7,8-Tetrahydronaphthalen-1-yl)oxy)methyl)phenyl)boronic acid” is a chemical compound with the molecular formula C17H19BO3 . It is a derivative of boronic acid, which is characterized by the presence of a boron atom .
Synthesis Analysis
The synthesis of “(2-(((5,6,7,8-Tetrahydronaphthalen-1-yl)oxy)methyl)phenyl)boronic acid” can be achieved from 5,6,7,8-tetrahydronaphthalene using a Suzuki coupling reaction with bis(pinacolato)diboron as a boron source. The reaction is typically carried out in the presence of a palladium catalyst and a base such as potassium carbonate.
Molecular Structure Analysis
The molecular structure of “(2-(((5,6,7,8-Tetrahydronaphthalen-1-yl)oxy)methyl)phenyl)boronic acid” is characterized by the presence of a boron atom, which forms part of the boronic acid group . The compound also contains a tetrahydronaphthalen-1-yl group and a phenyl group .
Chemical Reactions Analysis
As a boronic acid derivative, “(2-(((5,6,7,8-Tetrahydronaphthalen-1-yl)oxy)methyl)phenyl)boronic acid” can participate in various chemical reactions. One notable reaction is the Suzuki coupling, which is a type of cross-coupling reaction used to form carbon-carbon bonds.
Physical And Chemical Properties Analysis
“(2-(((5,6,7,8-Tetrahydronaphthalen-1-yl)oxy)methyl)phenyl)boronic acid” has a molecular weight of 282.14200 . It has a density of 1.19g/cm3 and a boiling point of 513.7ºC at 760 mmHg . The melting point is reported to be between 181-193ºC .
Applications De Recherche Scientifique
Synthesis and Chemical Reactivity
Synthesis of Anticancer Agents : Certain compounds structurally related to tetrahydronaphthalenyl boronic acids have been synthesized and evaluated as potential anticancer agents. For example, the synthesis of hydroxy pyrazole and oxazole derivatives from reactions involving similar naphthalene-based structures has been reported, demonstrating the chemical versatility of such compounds in creating bioactive molecules (Gouhar & Raafat, 2015).
Lewis Acid Applications : The study of boron Lewis acids with fluorination distal to the Lewis acidic center, including compounds similar to tetrahydronaphthalenyl boronic acids, has revealed interesting properties. These compounds exhibit Lewis acidity and have been utilized in various organic reactions, highlighting their role as catalysts in synthetic chemistry (Mohr et al., 2014).
Medicinal Chemistry and Biological Applications
Development of Fluorescent Probes : Research has been conducted on the synthesis of Schiff bases involving naphthalene derivatives and their coordination with boronic acids to create fluorescent boron Schiff bases (BOSCHIBAs). These compounds have shown potential as cytoplasm staining dyes in vitro, indicating their utility in biological imaging and diagnostics (Corona-López et al., 2017).
PET Imaging Agents : The synthesis of fluorine-18-labeled analogues of bexarotene, a compound structurally similar to tetrahydronaphthalenyl boronic acids, has been reported for PET imaging of retinoid X receptor. This highlights the potential of such compounds in the development of imaging agents for medical diagnostics (Wang et al., 2014).
Material Science and Organometallic Chemistry
- Lewis Acid Complexation and Sensing : The complexation of boronic acids with diols derived from naphthalene demonstrates the potential of these compounds in creating new materials with specific chemical interactions. Such complexes could find applications in sensing, catalysis, and material science (Coogan et al., 2003).
Safety And Hazards
Propriétés
IUPAC Name |
[2-(5,6,7,8-tetrahydronaphthalen-1-yloxymethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BO3/c19-18(20)16-10-4-2-7-14(16)12-21-17-11-5-8-13-6-1-3-9-15(13)17/h2,4-5,7-8,10-11,19-20H,1,3,6,9,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTXSKKVFEAGKEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1COC2=CC=CC3=C2CCCC3)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00584653 | |
| Record name | (2-{[(5,6,7,8-Tetrahydronaphthalen-1-yl)oxy]methyl}phenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00584653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(((5,6,7,8-Tetrahydronaphthalen-1-yl)oxy)methyl)phenyl)boronic acid | |
CAS RN |
849062-10-8 | |
| Record name | B-[2-[[(5,6,7,8-Tetrahydro-1-naphthalenyl)oxy]methyl]phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=849062-10-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-{[(5,6,7,8-Tetrahydronaphthalen-1-yl)oxy]methyl}phenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00584653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-((1',2',3',4'-Tetrahydro-5-naphthyloxy)methyl)phenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





